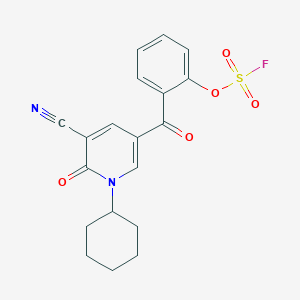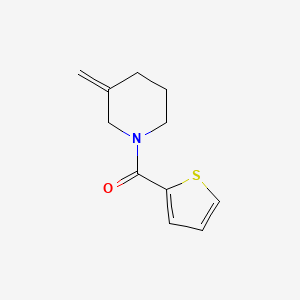![molecular formula C21H16ClN5O2 B2357693 7-(4-chlorophenyl)-1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923461-07-8](/img/structure/B2357693.png)
7-(4-chlorophenyl)-1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-(4-chlorophenyl)-1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule that contains several functional groups and rings, including an imidazole ring and a purine ring. These types of compounds are often found in various biological systems and can exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole and purine rings would likely contribute to the rigidity of the molecule, while the various substituents would influence its overall shape and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings and functional groups would likely result in a relatively high molecular weight and complex intermolecular interactions .Wissenschaftliche Forschungsanwendungen
Mesoionic Purinone Analogs Synthesis and Properties
Mesoionic compounds related to imidazo purine diones, such as the mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, have been synthesized from 4-amino-l-methylpyrimidin-6-ones. These compounds predominantly exist in the C3-H tautomeric form and undergo hydrolytic ring-opening reactions. Their synthesis and properties offer insights into the structural and chemical behaviors of purinone analogs, which are crucial for developing potential therapeutic agents and understanding their interactions at the molecular level (Coburn & Taylor, 1982).
Kinase Inhibitor Discovery
Imidazo[4,5-h]isoquinolin-7,9-dione derivatives have been identified as adenosine 5'-triphosphate competitive inhibitors of Lck kinase, a crucial enzyme in T-cell activation. This discovery highlights the potential of imidazo purine dione derivatives in designing inhibitors for specific kinases involved in immune responses, showcasing their application in targeted cancer therapies and immunomodulation (Snow et al., 2002).
Antidepressant and Anxiolytic-like Activity
Research on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones has evaluated their affinity for serotoninergic and dopaminergic receptors. These compounds have shown potential as antidepressant and anxiolytic agents, with some derivatives identified as potent receptor ligands. Docking studies suggest that substituents at certain positions of the imidazo[2,1-f]purine-2,4-dione system could be crucial for receptor affinity and selectivity, indicating their promise in developing new psychiatric medications (Zagórska et al., 2015).
Serotonin Transporter Activity
The study of imidazolidine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives has focused on their affinities for the serotonin transporter and their acid-base properties. Understanding these properties is essential for designing compounds with targeted action on the serotonin system, potentially leading to new treatments for depression and anxiety disorders (Zagórska et al., 2011).
Cytokinin-like Activity
The synthesis and investigation of certain imidazo[1,2-c]pyrimidines for cytokinin-like activity have provided further understanding of the role of the purine ring in cytokinin structure/activity relationships. These studies contribute to the field of plant biology by exploring potential synthetic cytokinins that could influence plant growth and development (Branca et al., 1986).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-(4-chlorophenyl)-4-methyl-6-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O2/c1-12-3-9-15(10-4-12)27-16(13-5-7-14(22)8-6-13)11-26-17-18(23-20(26)27)25(2)21(29)24-19(17)28/h3-11H,1-2H3,(H,24,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJCOCSEQCOPEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromo-3-methylphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2357611.png)




![2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]-6-nitrobenzoic acid](/img/structure/B2357623.png)
![2-(2-chlorophenyl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2357624.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-chlorobenzenesulfonamide](/img/structure/B2357625.png)
![2-chloro-N-[3-(propylthio)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B2357626.png)
![7-hydroxy-N-(3-methoxybenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2357628.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide](/img/structure/B2357630.png)
![1-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2357632.png)
![3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride](/img/structure/B2357633.png)